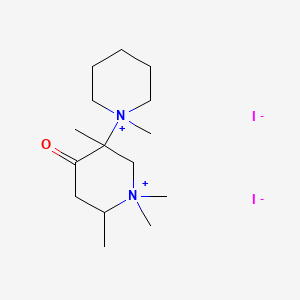
4'-Oxo-1,1',1',3',6'-pentamethyl-1,3'-bipiperidinium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide is a complex organic compound with a unique structure that includes multiple piperidinium rings and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide typically involves the reaction of piperidine derivatives with methylating agents and iodine sources. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce halogenated bipiperidinium compounds.
Scientific Research Applications
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Alkyl-4-oxo-1,3-benzoxazinium salts
- Dimethyl (4-oxo-3H-1,3-benzoxazine-2-methylene) sulfonium salts
Uniqueness
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide is unique due to its specific structure, which includes multiple piperidinium rings and iodine atoms. This structure imparts distinctive chemical properties and reactivity, making it valuable for various specialized applications.
Properties
CAS No. |
595-28-8 |
|---|---|
Molecular Formula |
C15H30I2N2O |
Molecular Weight |
508.22 g/mol |
IUPAC Name |
1,1,2,5-tetramethyl-5-(1-methylpiperidin-1-ium-1-yl)piperidin-1-ium-4-one;diiodide |
InChI |
InChI=1S/C15H30N2O.2HI/c1-13-11-14(18)15(2,12-16(13,3)4)17(5)9-7-6-8-10-17;;/h13H,6-12H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
ZKVFCGGZBRRFKX-UHFFFAOYSA-L |
Canonical SMILES |
CC1CC(=O)C(C[N+]1(C)C)(C)[N+]2(CCCCC2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















